molecular formula C11H14O2Sn B8440008 Benzo[1,4]dioxin-2-yl(trimethyl)stannane

Benzo[1,4]dioxin-2-yl(trimethyl)stannane

Cat. No. B8440008
M. Wt: 296.94 g/mol
InChI Key: UCHVXTGVZKWRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202255B2

Procedure details

14.91 mmol of 1,4-benzodioxine are dissolved in 18 ml of anhydrous tetrahydrofuran under an anhydrous atmosphere, and the temperature of the solution is lowered to −78° C. 23.86 mmol of a 1.5M solution of n-butyllithium in hexane are added dropwise to the reaction mixture, which is stirred at −78° C. for 2 hours 15 minutes. 37.28 mmol of trimethyltin chloride dissolved in 10 ml of anhydrous tetrahydrofuran are added dropwise and the reaction mixture is stirred at −78° C. for 45 minutes and then returned to ambient temperature for 15 hours. The reaction mixture is hydrolysed with 15% aqueous potassium fluoride solution and is stirred for 45 minutes. The precipitated tin salts are removed by filtration, and the aqueous phase is extracted 3 times with ethyl acetate. The organic phases are combined and concentrated. Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 95/5) allows the expected product to be obtained.
Quantity
14.91 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
37.28 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]=[CH:2]1.C([Li])CCC.[CH3:16][Sn:17](Cl)([CH3:19])[CH3:18].[F-].[K+]>O1CCCC1.CCCCCC>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]=[C:2]1[Sn:17]([CH3:19])([CH3:18])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
14.91 mmol
Type
reactant
Smiles
O1C=COC2=C1C=CC=C2
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
37.28 mmol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
is stirred at −78° C. for 2 hours 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is lowered to −78° C
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at −78° C. for 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
returned to ambient temperature for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
is stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The precipitated tin salts are removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 95/5)
CUSTOM
Type
CUSTOM
Details
to be obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1C(=COC2=C1C=CC=C2)[Sn](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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